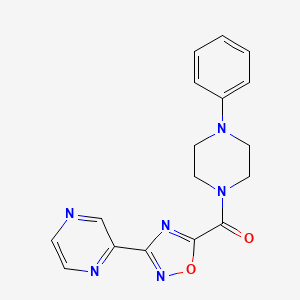
(4-Phenylpiperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(4-Phenylpiperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone" is a multifaceted molecule that has been the subject of various studies due to its potential biological activities. The structure of this compound suggests that it could interact with various biological targets, offering a range of possible therapeutic applications.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives were synthesized, and their structure-activity relationships were explored, revealing that certain phenyl substitutions could enhance antifungal activity . Another related compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, was synthesized through the reaction of 1-phenylpiperazine with 2-chloro-N-(pyrazin-2-yl)acetamide in the presence of sodium hydroxide . These methods could potentially be adapted for the synthesis of "(4-Phenylpiperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone".
Molecular Structure Analysis
The molecular structure of compounds similar to "(4-Phenylpiperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone" has been characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis . These techniques are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various studies. For example, the antiproliferative activity of a pyrazolo[3,4-d]pyrimidine derivative was assessed against different cancer cell lines, indicating that the core structure of these compounds can be modified to target specific biological pathways . Additionally, the synthesis of pyrazolo[4',3':5,6]pyrano[2,3-c]phenazin-15-yl)methanone derivatives using a multi-component reaction under microwave irradiation demonstrates the potential for creating diverse derivatives through chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "(4-Phenylpiperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone" have been inferred from their biological activities. For instance, the central nervous system depressant activity and potential anticonvulsant properties of a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones suggest that these compounds can cross the blood-brain barrier and interact with CNS receptors . The solubility, stability, and reactivity of these compounds are important factors that can influence their pharmacological profile.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research on various methanone derivatives has shown promising antimicrobial and antifungal properties. For instance, novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity, showing good activity against a range of bacterial and fungal strains. This suggests that structurally related compounds like (4-Phenylpiperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone could also possess antimicrobial and antifungal properties, potentially contributing to the development of new antimicrobial agents (Pandya et al., 2019).
Anti-inflammatory and Analgesic Activities
Another area of interest is the anti-inflammatory and analgesic potential of pyrazole derivatives. Studies have synthesized and evaluated novel pyrazole derivatives for their anti-inflammatory activity, revealing that these compounds exhibit significant anti-inflammatory effects. This indicates the potential for compounds like (4-Phenylpiperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone to be used in the development of new anti-inflammatory and analgesic drugs (Arunkumar et al., 2009).
Anticancer Activity
The anticancer potential of pyrazole and oxadiazole derivatives has been a significant focus of research. Several studies have synthesized novel derivatives and assessed their anticancer activity against various cancer cell lines, finding some compounds to exhibit potent anticancer properties. This research underscores the possibility that structurally related compounds, including (4-Phenylpiperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone, may have applications in cancer research and therapy (Naik et al., 2022).
Wirkmechanismus
Target of action
Phenylpiperazine is a common structural component in a variety of pharmaceuticals due to its ability to bind to various receptors, such as serotonin and dopamine receptors . Pyrazinamide, a drug containing the pyrazine moiety, is used in tuberculosis treatment, suggesting that pyrazine derivatives might have antimicrobial activity .
Mode of action
Pyrazine derivatives might interfere with the synthesis of essential components in microbial cells .
Biochemical pathways
Based on the activities of similar compounds, it might be involved in the modulation of neurotransmitter systems (if it acts on serotonin or dopamine receptors) or in the disruption of microbial cell function .
Pharmacokinetics
Many piperazine derivatives are well absorbed and extensively distributed in the body .
Result of action
Depending on its targets, it might have effects such as modulation of neurotransmission or antimicrobial activity .
Safety and Hazards
Zukünftige Richtungen
The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . The future directions in the research of “(4-Phenylpiperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone” could involve the synthesis of new analogs and further investigation of their biological activities.
Eigenschaften
IUPAC Name |
(4-phenylpiperazin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c24-17(16-20-15(21-25-16)14-12-18-6-7-19-14)23-10-8-22(9-11-23)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDMQGVYKSCYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2518641.png)
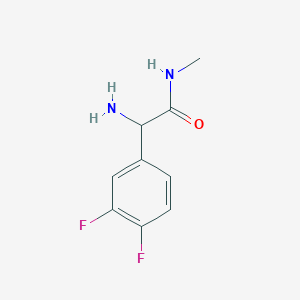
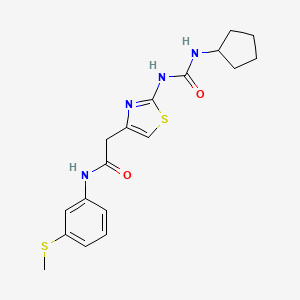
![3-(Adamantane-1-carbonyl)-1-[4-(3-hydroxyadamantan-1-yl)phenyl]thiourea](/img/structure/B2518645.png)

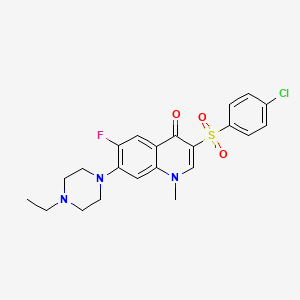
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2518653.png)

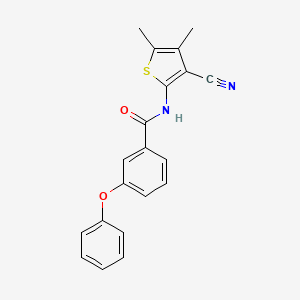
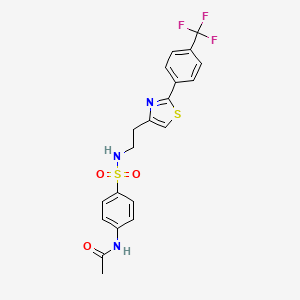
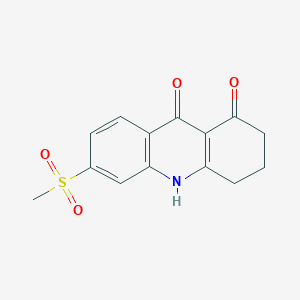
![N-[(4-Ethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2518659.png)
![1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2518660.png)
![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2518661.png)